

Commercial Suppliers and Technical Guide for Undecyl 6-bromohexanoate in Research

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Compound of Interest

Compound Name: Undecyl 6-bromohexanoate

Cat. No.: B8239399

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 6-bromohexanoate is a functionalized lipid molecule of significant interest in the fields of drug delivery and materials science. Its bifunctional nature, possessing a long alkyl chain (undecyl) and a reactive bromo-ester moiety, makes it a versatile building block for the synthesis of more complex molecules and the formulation of advanced delivery systems, particularly lipid nanoparticles (LNPs). This technical guide provides an in-depth overview of the commercial availability of **Undecyl 6-bromohexanoate** for research purposes, its physicochemical properties, a probable synthesis route, and a general protocol for its application in the formulation of lipid nanoparticles.

Commercial Availability

A variety of chemical suppliers offer **Undecyl 6-bromohexanoate** for research applications. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, pricing, and availability.

Supplier	Catalog Number	Purity	Quantity	Price (USD)	Availability
MedchemExpress	HY-W440810	>98%	500 mg	600	2 Weeks
	>98%	1 g	1100	2 Weeks	
	>98%	5 g	2050	2 Weeks	
BroadPharm	BP-25611	90%	500 mg	340	In Stock
	90%	1 g	650	In Stock	
	90%	5 g	1400	In Stock	
UCHEM	-	95% min	-	-	Contact for quote
Sigma-Aldrich (AABLOCKS, INC.)	AABH99A50209	95%	-	-	Contact for quote
MedKoo	122349	>98%	500 mg	600	2 Weeks
	>98%	1 g	1100	2 Weeks	
	>98%	5 g	2050	2 Weeks	

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectral Data

- Chemical Name: **Undecyl 6-bromohexanoate**
- CAS Number: 959040-06-3[1]
- Molecular Formula: C₁₇H₃₃BrO₂[2]
- Molecular Weight: 349.35 g/mol [2]

- Appearance: Expected to be a liquid or low-melting solid.
- Solubility: Soluble in organic solvents such as ethanol, chloroform, and dichloromethane.
- Storage: Recommended to be stored at -20°C for long-term stability.[3]

Spectral Data Summary:

Technique	Data Highlights
¹³ C NMR	Spectral data is available on PubChem.[4]
GC-MS	Mass spectrum data is available on PubChem. [4]
IR	Infrared spectrum data is available on PubChem.[4]

Experimental Protocols

Proposed Synthesis of Undecyl 6-bromohexanoate

A plausible and common method for the synthesis of **Undecyl 6-bromohexanoate** is the esterification of 1-undecanol with 6-bromohexanoic acid or its more reactive acyl chloride derivative, 6-bromohexanoyl chloride. The following is a generalized protocol for the acid-catalyzed esterification.

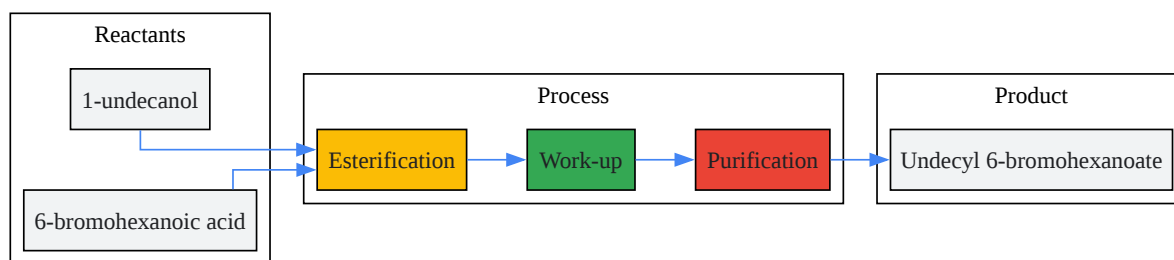
Materials:

- 6-bromohexanoic acid
- 1-undecanol
- Toluene (or another suitable solvent)
- Sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a condenser, dissolve 6-bromohexanoic acid (1.0 eq) and 1-undecanol (1.1 eq) in toluene.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **Undecyl 6-bromohexanoate**.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.



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A simplified workflow for the synthesis of **Undecyl 6-bromohexanoate**.

General Protocol for Lipid Nanoparticle (LNP) Formulation

Undecyl 6-bromohexanoate can be incorporated into lipid nanoparticle formulations to introduce a reactive handle for further functionalization or to modulate the physicochemical properties of the nanoparticles. The following is a general protocol for the formulation of LNPs using a microfluidic mixing approach, which can be adapted to include **Undecyl 6-bromohexanoate**.

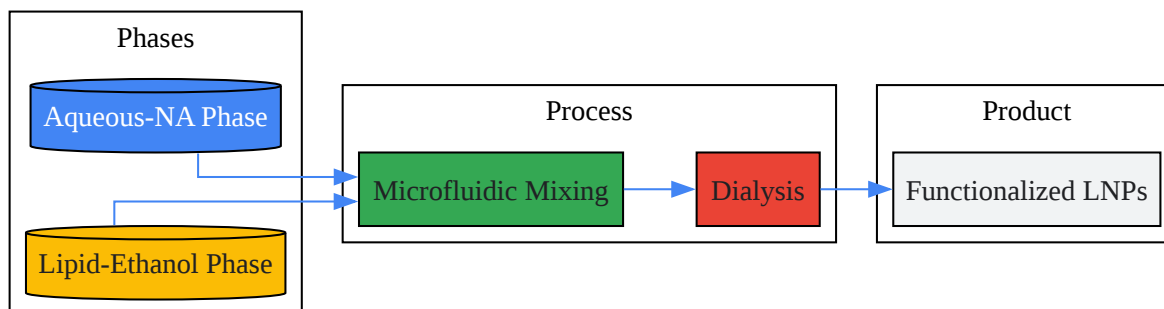
Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- **Undecyl 6-bromohexanoate**
- Nucleic acid cargo (e.g., mRNA, siRNA)
- Ethanol (anhydrous)

- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- **Preparation of Lipid Stock Solution:** Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids can be varied to optimize the formulation. A typical starting ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). **Undecyl 6-bromohexanoate** can be included by partially or fully replacing one of the other lipid components, depending on the desired properties.
- **Preparation of Aqueous Phase:** Dissolve the nucleic acid cargo in the citrate buffer.
- **Microfluidic Mixing:** Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and mount them on the microfluidic mixing device. Set the desired flow rates to achieve rapid and controlled mixing. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.
- **Dialysis/Buffer Exchange:** The resulting LNP dispersion will be in an ethanol/citrate buffer mixture. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) or use a tangential flow filtration (TFF) system.
- **Characterization:** Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Techniques such as dynamic light scattering (DLS) and a RiboGreen assay can be used for this purpose.



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A generalized workflow for the formulation of lipid nanoparticles.

Conclusion

Undecyl 6-bromohexanoate is a readily available research chemical with promising applications in the development of novel drug delivery systems and functionalized materials. This guide provides researchers with a starting point for sourcing this compound and integrating it into their experimental workflows. The provided protocols are general and may require optimization based on specific research goals and available equipment. It is always recommended to consult the relevant scientific literature for more detailed and specific experimental procedures.

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